

An In-depth Technical Guide to the Isomers of C15H10N2O2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Pyridin-4-yl)quinoline-4-carboxylic acid

Cat. No.: B085172

[Get Quote](#)

This technical guide provides a comprehensive exploration of the characteristics, synthesis, and applications of key isomers corresponding to the molecular formula C15H10N2O2. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced technical details of these compounds, offering field-proven insights and methodologies.

Introduction: Unraveling the Diversity of C15H10N2O2

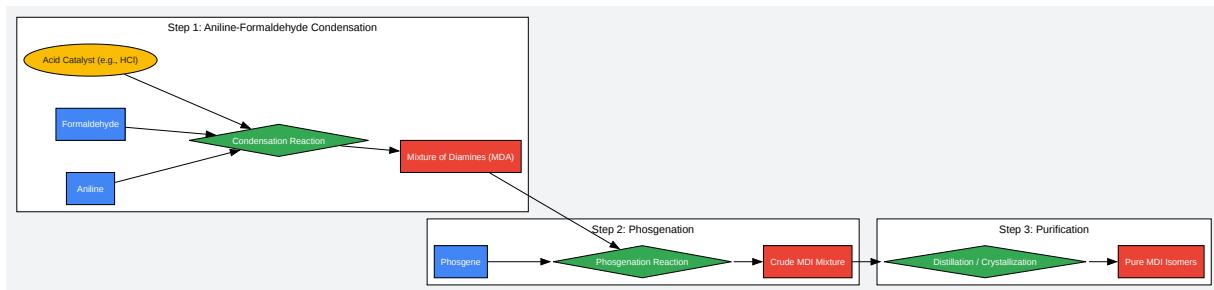
The molecular formula C15H10N2O2 represents a variety of isomers with distinct chemical structures and functionalities. This guide will focus on two prominent classes of isomers: the industrially significant Diphenylmethane Diisocyanates (MDI) and the biologically relevant 2,3-Diphenylquinoxaline 1,4-di-N-oxide. While both share the same elemental composition, their atomic arrangements lead to vastly different properties and applications, ranging from polymer chemistry to potential antimicrobial agents.

Part 1: Diphenylmethane Diisocyanate (MDI) - A Cornerstone of Polyurethane Chemistry

Methylene Diphenyl Diisocyanate (MDI) is an aromatic diisocyanate of significant industrial importance, primarily used in the production of polyurethane foams, elastomers, coatings, and

adhesives.^[1]^[2] It exists as three main isomers: 4,4'-MDI, 2,4'-MDI, and 2,2'-MDI, with the 4,4' isomer being the most common.^[3]

Physical and Chemical Properties


MDI is typically a white to pale yellow solid at room temperature with a faint, amine-like odor.^[3] ^[4] It is insoluble in water but soluble in organic solvents such as acetone, benzene, and kerosene.^[5] The reactivity of the isocyanate groups is a key characteristic, with the position on the phenyl ring influencing their reactivity. The isocyanate group at the 4-position is significantly more reactive than the one at the 2-position due to less steric hindrance.^[6]

Property	Value	References
Molecular Formula	C ₁₅ H ₁₀ N ₂ O ₂	[4] [7] [8]
Molar Mass	250.25 g/mol	[4]
Melting Point	38-44 °C	[9]
Boiling Point	315 °C	
Density	1.19 - 1.45 g/cm ³	[9] [10]
Solubility in Water	Insoluble	[4] [11]

Synthesis of MDI

The industrial production of MDI is a two-step process.^[6] The first step involves the acid-catalyzed condensation of aniline and formaldehyde to produce a mixture of diamines, primarily 4,4'-methylenedianiline (MDA), along with other isomers and polyamines.^[6]^[12] In the second step, this mixture of amines is treated with phosgene to form the corresponding diisocyanates and polyisocyanates.^[6]^[12] The resulting mixture can then be purified by distillation or crystallization to isolate the desired MDI isomers.^[12]

Experimental Workflow: MDI Synthesis

[Click to download full resolution via product page](#)

Caption: Industrial synthesis of Methylene Diphenyl Diisocyanate (MDI).

Applications in Research and Development

While the primary application of MDI is in large-scale polymer production, its high reactivity makes it a useful reagent in research for creating novel polymers and materials with specific properties. Researchers in materials science and engineering utilize MDI to develop advanced polyurethanes for applications such as biomedical devices, shape-memory polymers, and high-performance coatings.

Safety and Handling

MDI is a known respiratory and dermal sensitizer.^{[6][13]} Exposure can lead to asthma, lung damage, and in severe cases, fatal reactions.^[13] Therefore, handling MDI requires strict engineering controls, such as fume hoods, and appropriate personal protective equipment,

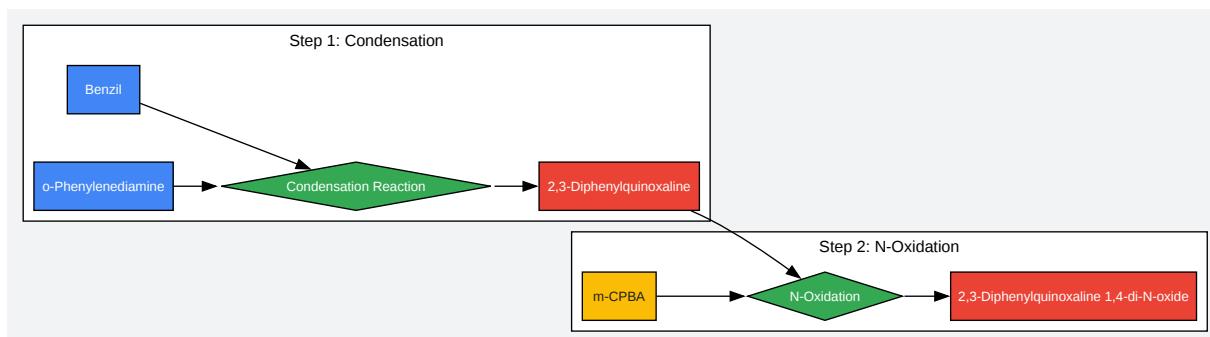
including gloves and respiratory protection.[1] It is also highly reactive with water and other nucleophiles, which can lead to vigorous and potentially hazardous reactions.[14]

Part 2: 2,3-Diphenylquinoxaline 1,4-di-N-oxide - A Heterocycle with Antimicrobial Potential

In contrast to the industrial commodity MDI, 2,3-Diphenylquinoxaline 1,4-di-N-oxide is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Quinoxaline derivatives are known to exhibit a broad spectrum of pharmacological properties, and the oxidation of the nitrogen atoms in the quinoxaline ring can enhance these activities.[15]

Synthesis of 2,3-Diphenylquinoxaline 1,4-di-N-oxide

The synthesis of 2,3-diphenylquinoxaline 1,4-di-N-oxide is typically a two-step process.[15][16] The first step involves the condensation of an o-phenylenediamine with benzil to form 2,3-diphenylquinoxaline.[17][18] This reaction is often carried out in a solvent such as ethanol and may be facilitated by heating.[18] The second step is the N-oxidation of the 2,3-diphenylquinoxaline using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM).[15]


Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

- Dissolve benzil in warm rectified spirit.
- In a separate flask, dissolve o-phenylenediamine in rectified spirit.
- Mix the two solutions.
- Heat the reaction mixture on a water bath for approximately 30-60 minutes.[18][19]
- Allow the mixture to cool, promoting the crystallization of the 2,3-diphenylquinoxaline product.
- Isolate the product by filtration and recrystallize from a suitable solvent, such as aqueous ethanol, to purify.[19]

Experimental Protocol: N-oxidation to 2,3-Diphenylquinoxaline 1,4-di-N-oxide

- Dissolve the synthesized 2,3-diphenylquinoxaline in dichloromethane (DCM).
- Add m-chloroperbenzoic acid (m-CPBA) to the solution.
- Stir the reaction mixture, and it can be refluxed for a period of time to ensure complete oxidation.[15]
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, the product can be isolated and purified, for example, by washing and recrystallization.[15]

Experimental Workflow: Synthesis of 2,3-Diphenylquinoxaline 1,4-di-N-oxide

[Click to download full resolution via product page](#)

Caption: Synthesis of 2,3-Diphenylquinoxaline 1,4-di-N-oxide.

Biological Activity and Potential Applications in Drug Development

Studies have shown that 2,3-diphenylquinoxaline 1,4-di-N-oxide derivatives possess antimicrobial activities.^[15] The introduction of the N-oxide functional groups can significantly impact the biological properties of the quinoxaline core. These compounds represent a class of heterocycles that could be further investigated for the development of new therapeutic agents. The planar aromatic structure of the quinoxaline ring system allows for potential intercalation with DNA, which is a possible mechanism for their antimicrobial action. Further research into structure-activity relationships (SAR) could lead to the design of more potent and selective drug candidates.

Conclusion

The molecular formula C₁₅H₁₀N₂O₂ encompasses a diverse range of chemical entities, from the industrially ubiquitous MDI isomers to the medicinally promising 2,3-diphenylquinoxaline 1,4-di-N-oxide. This guide has provided a detailed technical overview of these compounds, highlighting their distinct synthesis, properties, and applications. For researchers in materials science, MDI offers a versatile building block for novel polymer development. For those in drug discovery, 2,3-diphenylquinoxaline 1,4-di-N-oxide presents a scaffold with potential for the development of new antimicrobial agents. A thorough understanding of the characteristics of these isomers is crucial for their safe handling and effective utilization in research and development.

References

- AERU - University of Hertfordshire. (n.d.). Carbendazim (Ref: BAS 346F). Retrieved from [\[Link\]](#)
- Wikipedia. (2024). Mebendazole. Retrieved from [\[Link\]](#)
- Agrogreat. (2024, April 7). Carbendazim: Understanding its Uses and Benefits in Agriculture. Retrieved from [\[Link\]](#)
- Wikipedia. (2024). Carbendazim. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). Diphenylmethane diisocyanate. Retrieved from [\[Link\]](#)
- Inchem.org. (1993). Carbendazim (HSG 82, 1993). Retrieved from [\[Link\]](#)

- National Center for Biotechnology Information. (n.d.). Mebendazole. StatPearls. Retrieved from [\[Link\]](#)
- MedlinePlus. (2017, June 15). Mebendazole. Retrieved from [\[Link\]](#)
- CARE Hospitals. (n.d.). Mebendazole: Uses, Side Effects, Dosage and Precautions. Retrieved from [\[Link\]](#)
- Drugs.com. (2025, July 29). Mebendazole. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). Diphenylmethane-2,2'-diisocyanate. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 2,4'-Diphenylmethane diisocyanate. Retrieved from [\[Link\]](#)
- LookChem. (n.d.). Diphenylmethane diisocyanate 101-68-8 wiki. Retrieved from [\[Link\]](#)
- PubChemLite. (n.d.). 2536-05-2 (C15H10N2O2). Retrieved from [\[Link\]](#)
- Sanjay Chemicals (India) Pvt. Ltd. (n.d.). METHYLENE DIPHENYL DIISOCYANATE (MDI). Retrieved from [\[Link\]](#)
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Retrieved from [\[Link\]](#)
- Zhonglian Chemical. (2024, September 27). What is MDI? Retrieved from [\[Link\]](#)
- Ataman Kimya. (n.d.). METHYLENE DIPHENYL DIISOCYANATE (MDI). Retrieved from [\[Link\]](#)
- Wikipedia. (2024). Methylene diphenyl diisocyanate. Retrieved from [\[Link\]](#)
- ResearchGate. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Retrieved from [\[Link\]](#)
- ChemBK. (n.d.). Diphenylmethyl Diisocyanate. Retrieved from [\[Link\]](#)

- National Institute of Standards and Technology. (n.d.). Benzene, 1,1'-methylenebis[4-isocyanato-. NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- International Journal of Innovative Science and Engineering Technologies. (n.d.). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 2,4,6-Trimethyl-1,3-phenylene diisocyanate. Retrieved from [\[Link\]](#)
- YouTube. (2022, January 25). Synthesis of 2,3 diphenyl quinoxaline. Dr Preeti Salve. Retrieved from [\[Link\]](#)
- SlideShare. (n.d.). Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quinoxaline from orthophenelene diamine (opd). Retrieved from [\[Link\]](#)
- PubChem. (2020, September 19). 4,4'-Diphenylmethane diisocyanate. Retrieved from [\[Link\]](#)
- Environmental Protection Agency. (n.d.). Methylene Diphenyl Diisocyanate (MDI) Action Plan. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). 4,4'-Methylenediphenyl diisocyanate and polymeric 4,4'-methylenediphenyl diisocyanate. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). US20080275269A1 - Process for the preparation of 4,4'-diphenylmethane diisocyanate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. What is MDI? - ZhonglianChemical - Professional Chemical Supplier [m.zhonglianchemicals.com]
- 2. Methylene Diphenyl Diisocyanate [samchemprasandha.com]

- 3. Page loading... [wap.guidechem.com]
- 4. Diphenylmethane diisocyanate | C15H10N2O2 | CID 7570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sanjaychemindia.com [sanjaychemindia.com]
- 6. Methylene diphenyl diisocyanate - Wikipedia [en.wikipedia.org]
- 7. Diphenylmethane-2,2'-diisocyanate | C15H10N2O2 | CID 62450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4'-Diphenylmethane diisocyanate | C15H10N2O2 | CID 62593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. Carbendazim - Wikipedia [en.wikipedia.org]
- 11. Carbendazim (HSG 82, 1993) [inchem.org]
- 12. US20080275269A1 - Process for the preparation of 4,4'-diphenylmethane diisocyanate - Google Patents [patents.google.com]
- 13. epa.gov [epa.gov]
- 14. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 15. rjpbcn.com [rjpbcn.com]
- 16. researchgate.net [researchgate.net]
- 17. ijiset.com [ijiset.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quinoxaline from orthophenelene diamine (opd) | PPTX [slideshare.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Isomers of C15H10N2O2]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085172#molecular-formula-c15h10n2o2-characteristics>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com